molecular formula C6H4F3NO B1344803 2,3,5-trifluoro-6-methoxypyridine CAS No. 3746-18-7

2,3,5-trifluoro-6-methoxypyridine

Cat. No.: B1344803
CAS No.: 3746-18-7
M. Wt: 163.1 g/mol
InChI Key: MAUUGQYTCDMGIF-UHFFFAOYSA-N
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Description

2,3,5-trifluoro-6-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H4F3NO. It is known for its unique chemical properties due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trifluoro-6-methoxypyridine typically involves the nucleophilic substitution of 2,3,6-trifluoropyridine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,5-trifluoro-6-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative .

Scientific Research Applications

2,3,5-trifluoro-6-methoxypyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)pyridine
  • 2,3,5-Trifluoropyridine
  • 2,3,6-Trifluoropyridine

Comparison: 2,3,5-trifluoro-6-methoxypyridine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to other fluorinated pyridines, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2,3,5-trifluoro-6-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUUGQYTCDMGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631351
Record name 2,3,5-Trifluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3746-18-7
Record name 2,3,5-Trifluoro-6-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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